molecular formula C21H28FN5O2 B4293929 (4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4293929
M. Wt: 401.5 g/mol
InChI Key: PNUYHMDRUVXTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the acetylpiperazine and fluorophenyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazolone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolone intermediate.

    Attachment of the Acetylpiperazine Moiety: The acetylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophilic intermediate.

    Final Assembly: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone oxides, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The acetylpiperazine moiety may facilitate binding to specific proteins, while the fluorophenyl group can enhance the compound’s affinity and specificity. The pyrazolone core may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential as a pharmacophore, while the acetylpiperazine moiety provides additional sites for interaction with biological targets.

Properties

IUPAC Name

4-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN5O2/c1-3-4-20-19(21(29)27(24-20)18-7-5-17(22)6-8-18)15-23-9-10-25-11-13-26(14-12-25)16(2)28/h5-8,15,24H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUYHMDRUVXTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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